

Application Notes and Protocols for TL02-59 in Kinase Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **TL02-59**, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in various kinase inhibition assays. Detailed protocols for both biochemical and cell-based assays are presented, along with data interpretation guidelines and representative signaling pathways.

Introduction to TL02-59

TL02-59 is a selective, orally active N-phenylbenzamide inhibitor of the Src-family kinase Fgr. [1][2][3][4][5] It exhibits picomolar potency against Fgr and also inhibits Lyn and Hck at nanomolar concentrations.[1][2][4] Due to its high selectivity, **TL02-59** serves as a valuable tool for investigating the role of Fgr in normal physiological processes and in pathological conditions such as Acute Myelogenous Leukemia (AML), where Fgr is often overexpressed.[6][7][8] Studies have shown that **TL02-59** can potently suppress the growth of AML cells and induce apoptosis.[1][9][10]

Quantitative Data Summary

The inhibitory activity of **TL02-59** against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.



Kinase	IC50 (nM)
Fgr	0.03[1][2][4]
Lyn	0.1[1][2][4]
Hck	160[1][2][4]
Flt3-ITD	440[6]
Fes	290[6]
Syk	470[6]
ρ38α	126[6]
Taok3	509[6]

TL02-59 has also demonstrated potent anti-proliferative activity in AML cell lines.

Cell Line	IC50 (nM)
MV4-11	~5
MOLM-14	6.6[6]
THP-1	>1000

Experimental Protocols Biochemical Kinase Inhibition Assay: Z'-LYTE™ Assay

This protocol describes the determination of **TL02-59**'s IC50 value against Fgr kinase using the Z'-LYTETM assay, a fluorescence resonance energy transfer (FRET)-based method.[11][12]

Materials:

- Recombinant Fgr enzyme
- Z'-LYTE™ Kinase Assay Kit Tyr 02 Peptide
- TL02-59 (dissolved in DMSO)



- Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- 384-well plates
- Fluorescence plate reader

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a 2X kinase solution by diluting the Fgr enzyme in assay buffer.
- Prepare Peptide Substrate/ATP Mix: Prepare a 4X solution of the Tyr 02 peptide substrate and ATP in the assay buffer. The final ATP concentration should be at the Km for Fgr.
- Serial Dilution of **TL02-59**: Prepare a serial dilution of **TL02-59** in DMSO. Further dilute the compound in the assay buffer to a 4X final concentration.
- Assay Plate Setup:
 - Add 5 μL of the 4X TL02-59 dilution or DMSO (for control wells) to the appropriate wells of a 384-well plate.
 - Add 10 μL of the 2X kinase solution to each well.
 - \circ Add 5 µL of the 4X peptide/ATP mix to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Development: Add 5 μL of the Development Reagent Solution to each well.
- Second Incubation: Incubate at room temperature for 1 hour.
- Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

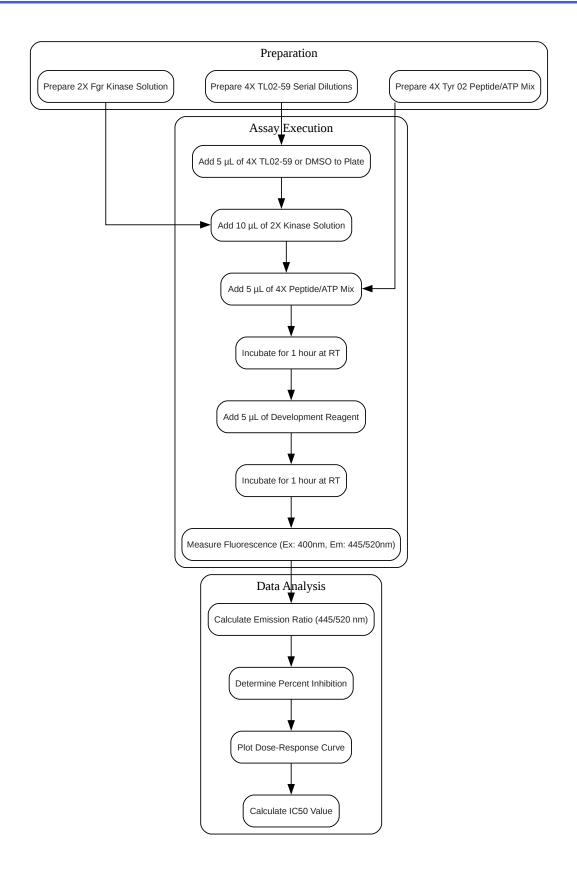






 Data Analysis: Calculate the emission ratio (445/520 nm) and determine the percent inhibition based on the control wells. Plot the percent inhibition against the logarithm of the TL02-59 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Z'-LYTE™ Kinase Inhibition Assay Workflow



Cell-Based Kinase Inhibition Assay: CellTiter-Blue® Cell Viability Assay

This protocol outlines the use of the CellTiter-Blue® assay to measure the effect of **TL02-59** on the viability of AML cells.[1][7][10][13]

Materials:

- AML cell lines (e.g., MV4-11, MOLM-14)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TL02-59 (dissolved in DMSO)
- CellTiter-Blue® Reagent
- 96-well clear-bottom black plates
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Compound Treatment: Prepare a serial dilution of TL02-59 in culture medium from a DMSO stock. Add the desired final concentrations of TL02-59 to the wells. Include DMSO-treated wells as a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Reagent Addition: Add 20 μL of CellTiter-Blue® Reagent to each well.[7]
- Second Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

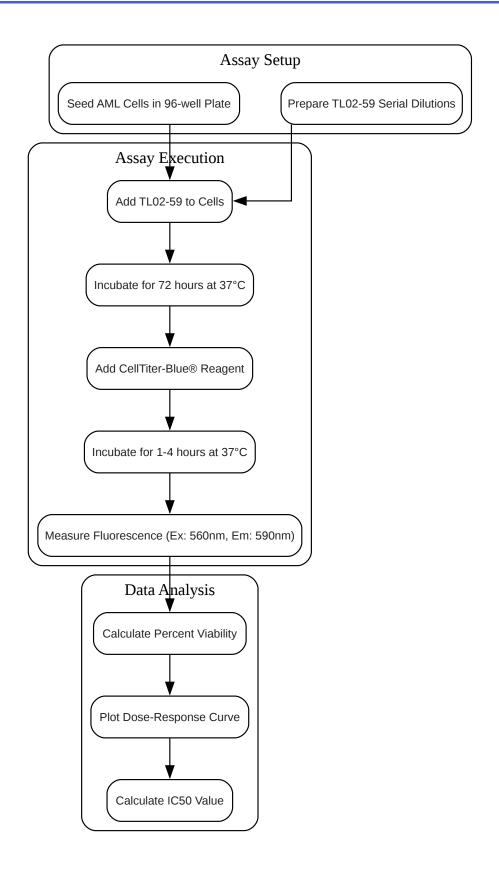
Methodological & Application





Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Plot
the percent viability against the logarithm of the TL02-59 concentration and fit the data to a
dose-response curve to determine the IC50 value.





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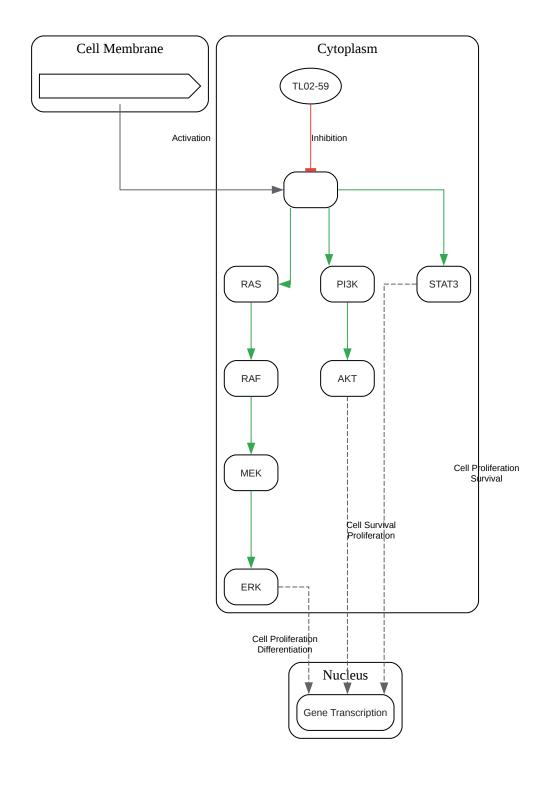
CellTiter-Blue® Viability Assay Workflow



Fgr Signaling Pathway in AML

Fgr is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, survival, and differentiation in myeloid cells.[14][15] In AML, Fgr can be overexpressed and contribute to the malignant phenotype.[6] **TL02-59**'s inhibition of Fgr can disrupt these oncogenic signaling cascades.





Cell_Response

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Simplified Fgr Signaling Pathway in AML



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